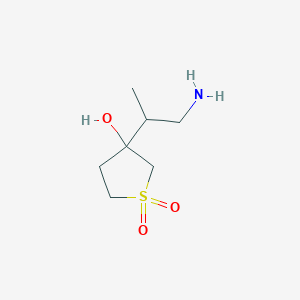3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC17656616
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO3S |
|---|---|
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
| Standard InChI | InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
| Standard InChI Key | NVYNZDCJAPJVIG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C1(CCS(=O)(=O)C1)O |
Introduction
Structural Features and Nomenclature
The compound’s IUPAC name, 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, delineates its core structure:
-
Tetrahydrothiophene backbone: A saturated five-membered ring containing one sulfur atom.
-
1,1-Dioxide functionality: The sulfur atom is oxidized to a sulfone group, enhancing the molecule’s polarity and stability .
-
3-Hydroxy substituent: A hydroxyl group at the 3-position introduces hydrogen-bonding capability.
-
1-Aminopropan-2-yl side chain: A branched alkylamine group at the same carbon as the hydroxyl, contributing to chiral centers and potential biological activity .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₁₃NO₃S |
| Molecular weight | 191.24 g/mol |
| Sulfone group | S=O bonds at positions 1 and 1 |
| Stereochemistry | Chiral centers at C3 (hydroxyl and substituent) |
Synthesis and Reaction Pathways
While no explicit synthesis route for this compound is documented, analogous tetrahydrothiophene sulfones and amines suggest feasible methodologies:
Oxidation of Tetrahydrothiophene Precursors
Tetrahydrothiophene derivatives are often oxidized to sulfones using hydrogen peroxide or ozone . For example, Tetrahydrothiophene-1,1-dioxide (CAS 126-33-0) is synthesized via H₂O₂-mediated oxidation . Applying this to a hydroxyl- and amine-substituted precursor could yield the target molecule.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Ring oxidation | H₂O₂, acetic acid, 50°C | 3-hydroxytetrahydrothiophene 1,1-dioxide |
| 2 | Nitroalkylation | 2-nitropropene, K₂CO₃, DMF | 3-(2-nitropropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide |
| 3 | Reduction of nitro group | H₂, Pd/C, ethanol | Target compound |
Physicochemical Properties
Data extrapolated from related compounds (e.g., Tetrahydrothiophene-1,1-dioxide, CAS 126-33-0 ) suggest:
-
Solubility: High solubility in polar solvents (water, DMSO) due to sulfone and hydroxyl groups.
-
Melting point: Estimated 120–140°C (similar to C₄H₈O₂S derivatives ).
-
Stability: Sulfone groups resist further oxidation, enhancing thermal stability.
Spectroscopic Characteristics
-
IR: Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹; O-H stretch ~3300 cm⁻¹.
-
NMR:
-
¹H: δ 3.5–4.0 ppm (S-O adjacent CH₂), δ 1.2–1.5 ppm (aminopropyl CH₃).
-
¹³C: δ 55 ppm (C-SO₂), δ 70 ppm (C-OH).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume